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Compound of Interest

Compound Name: 1-(3-Isopropylphenyl)ethanone

Cat. No.: B2427022 Get Quote

An In-depth Technical Guide to 1-(3-
Isopropylphenyl)ethanone
Introduction: Defining the Molecule
1-(3-Isopropylphenyl)ethanone, also known as 3'-isopropylacetophenone, is an aromatic

ketone of significant interest in synthetic organic chemistry. Its structure, featuring a benzene

ring substituted with an acetyl group and an isopropyl group at the meta position, makes it a

valuable precursor for the synthesis of more complex molecules, particularly chiral compounds

relevant to the pharmaceutical industry. This guide provides a comprehensive overview of its

chemical and physical properties, analytical characterization, synthesis, and potential

applications, tailored for researchers and professionals in drug development.

The unique arrangement of its functional groups—a prochiral ketone and a sterically influential

isopropyl group—governs its reactivity and makes it a key substrate for stereoselective

reactions. Understanding its fundamental properties is crucial for its effective utilization in multi-

step synthetic pathways.

Caption: Chemical Structure of 1-(3-Isopropylphenyl)ethanone.

Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a compound are foundational to its application in

research and development. These properties dictate storage conditions, solvent selection,
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reaction parameters, and purification strategies.

Core Physicochemical Properties
The properties of 1-(3-Isopropylphenyl)ethanone are summarized in the table below. It exists

as a liquid at room temperature, though some sources note it can be a solid or semi-solid, likely

depending on purity. Its relatively high boiling point is characteristic of aromatic ketones of its

molecular weight.

Property Value Source(s)

CAS Number 40428-87-3 [1][2][3][4]

Molecular Formula C₁₁H₁₄O [1][2][3][4]

Molecular Weight 162.23 g/mol [2][3][4]

Physical Form Liquid / Solid or semi-solid

Boiling Point 229.1 ± 9.0 °C at 760 mmHg [1][3]

Density 0.9 ± 0.1 g/cm³ [1][3]

Flash Point 86.6 ± 13.7 °C [1]

Refractive Index 1.502 [1]

XLogP3 2.7 [1]

InChI Key
JYTHSLNJXAEHQT-

UHFFFAOYSA-N
[1]

SMILES
CC(C)C1=CC(=CC=C1)C(=O)

C
[2]

Analytical and Spectroscopic Characterization
Confirming the identity and purity of 1-(3-Isopropylphenyl)ethanone is essential. This is

achieved through a combination of spectroscopic and chromatographic methods.
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Caption: Workflow for the analytical characterization of the compound.

Expected Spectroscopic Signatures:

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption

band characteristic of the carbonyl (C=O) stretch of a ketone, typically found around 1685

cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring (around 3000-

3100 cm⁻¹) and the aliphatic isopropyl and methyl groups (around 2850-2970 cm⁻¹).[5] The

presence of the strong carbonyl peak and the absence of a broad O-H stretch (3200-3600

cm⁻¹) confirms the ketone functionality.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides a clear fingerprint. One would expect to see

a singlet for the acetyl methyl protons (-COCH₃) around 2.6 ppm. The isopropyl group will

present as a septet for the single methine proton (-CH) around 3.0 ppm and a doublet for

the six equivalent methyl protons (-CH(CH₃)₂) around 1.2 ppm.[5] The four protons on the
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disubstituted benzene ring will appear as complex multiplets in the aromatic region,

typically between 7.2 and 7.8 ppm.

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 200

ppm. The aromatic carbons will appear in the 120-150 ppm range, while the aliphatic

carbons of the acetyl methyl, isopropyl methine, and isopropyl methyls will be observed

upfield.

Mass Spectrometry (MS): Under Electron Impact (EI) conditions, the molecular ion peak

(M⁺) would be observed at m/z = 162. A prominent fragment is expected at m/z = 147,

corresponding to the loss of a methyl group ([M-15]⁺). Another key fragment would be the

acylium ion [CH₃CO]⁺ at m/z = 43, which is a strong indicator of a methyl ketone.[5]

Part 2: Synthesis and Reactivity
Synthetic Approach: Friedel-Crafts Acylation
A standard and industrially viable method for preparing 1-(3-Isopropylphenyl)ethanone is the

Friedel-Crafts acylation of cumene (isopropylbenzene). This electrophilic aromatic substitution

reaction involves treating cumene with an acylating agent, such as acetyl chloride or acetic

anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The isopropyl group is an ortho-, para-director. However, steric hindrance from the bulky

isopropyl group can favor substitution at the less hindered para-position, with the meta-isomer

forming as a significant side product or, under certain conditions, the main product. The

reaction must be carefully controlled to optimize the yield of the desired 3'-isomer over the 4'-

isomer.

Experimental Protocol: Friedel-Crafts Acylation

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry,

non-polar solvent like dichloromethane or carbon disulfide. The solution is cooled in an ice

bath.
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Addition: A solution of cumene (1.0 eq.) and acetyl chloride (1.0 eq.) in the same solvent is

added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature

below 10 °C.

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature

and stirred for several hours until the reaction is complete (monitored by TLC or GC).

Workup: The reaction mixture is slowly poured onto crushed ice containing concentrated

hydrochloric acid to decompose the aluminum chloride complex.

Extraction: The organic layer is separated, and the aqueous layer is extracted with the

solvent. The combined organic layers are washed with water, a saturated sodium

bicarbonate solution, and brine.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure. The resulting crude product is purified by

vacuum distillation to isolate 1-(3-Isopropylphenyl)ethanone.

Part 3: Relevance in Drug Discovery and
Development
While 1-(3-Isopropylphenyl)ethanone itself is not an active pharmaceutical ingredient (API),

its true value lies in its role as a prochiral ketone building block. The ketone can be

stereoselectively reduced to form a chiral secondary alcohol, a highly sought-after intermediate

in pharmaceutical synthesis.

Asymmetric Hydrogenation: A Gateway to Chiral
Alcohols
The conversion of 1-(3-Isopropylphenyl)ethanone to its corresponding chiral alcohol, (R)- or

(S)-1-(3-isopropylphenyl)ethanol, is a key transformation. Rhodium-catalyzed asymmetric

hydrogenation using a chiral ligand is a powerful method to achieve this with high yield and

excellent enantiomeric purity.[2]

This process is of high interest to drug development professionals for several reasons:
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Access to Chirality: Many modern drugs are single enantiomers, as different enantiomers

can have vastly different biological activities and safety profiles. This reaction provides a

direct route to optically pure intermediates.

Atom Economy: Asymmetric hydrogenation is an atom-economical reaction, adding two

hydrogen atoms and creating no byproducts, aligning with the principles of green chemistry.

[6]

Scaffold for APIs: The resulting chiral alcohol can be incorporated into larger, more complex

molecules that may serve as drug candidates. The 3-isopropylphenyl motif is found in

various biologically active compounds.

Caption: Asymmetric hydrogenation of the title compound.

Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the

integrity of the compound.

Hazard Identification: 1-(3-Isopropylphenyl)ethanone is classified as harmful if swallowed

(H302), causes skin irritation (H315), and causes serious eye irritation (H319). The

corresponding GHS pictogram is the exclamation mark (GHS07).

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,

and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

[7][8]

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Keep

away from strong oxidizing agents and strong bases.[7] Recommended storage

temperatures range from room temperature to refrigerator conditions.

First Aid:

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical

attention.[7][8]
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Skin: Wash off immediately with soap and plenty of water while removing contaminated

clothing.[7][8]

Ingestion: Clean mouth with water and seek immediate medical attention.[7][8]

Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen.[7]

Conclusion
1-(3-Isopropylphenyl)ethanone is more than a simple aromatic ketone; it is a strategic

intermediate for advanced chemical synthesis. Its well-defined physicochemical properties,

coupled with established analytical protocols, allow for its reliable use in research settings. The

ability to transform its prochiral ketone center into a stereodefined alcohol via asymmetric

hydrogenation makes it a particularly valuable tool for medicinal chemists and drug

development professionals. A thorough understanding of its synthesis, reactivity, and handling

is essential for unlocking its full potential in the creation of novel and complex molecular

architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 1-(3-
Isopropylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2427022#physical-and-chemical-properties-of-1-3-
isopropylphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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